(2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
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Overview
Description
(2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol is a complex organic compound with a unique structure that includes a chloro-substituted phenyl ring, an ethoxyphenyl group, and a methoxyoxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol typically involves multiple steps, including the formation of the oxane ring and the introduction of the chloro and ethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, ethylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the chloro group could yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used in studies related to enzyme inhibition and protein binding due to its potential interactions with biological macromolecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety as a drug candidate for various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-(1-Methyl-2-pyrrolidinyl)pyridine N-oxide oxalate salt
- (-)-Carvone
- Vanillin acetate
Uniqueness
Compared to similar compounds, (2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C22H27ClO7 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
(2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C22H27ClO7/c1-3-29-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22(28-2)21(27)20(26)19(25)18(12-24)30-22/h4-9,11,18-21,24-27H,3,10,12H2,1-2H3/t18?,19?,20?,21?,22-/m0/s1 |
InChI Key |
GKTWLVVOULBRDU-BLJKDTPWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3(C(C(C(C(O3)CO)O)O)O)OC)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)OC)Cl |
Origin of Product |
United States |
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